molecular formula C10H14N6O2 B7971778 N-(2-amino-9H-purin-6-yl)valine

N-(2-amino-9H-purin-6-yl)valine

Cat. No.: B7971778
M. Wt: 250.26 g/mol
InChI Key: PLGWNLXBZUOGTF-UHFFFAOYSA-N
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Description

N-(2-amino-9H-purin-6-yl)valine is a compound that combines a purine base with an amino acid The purine base, 2-amino-9H-purine, is a derivative of adenine, one of the four nucleobases in the nucleic acids of DNA and RNA Valine is an essential amino acid that plays a critical role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-9H-purin-6-yl)valine typically involves the coupling of 2-amino-9H-purine with valine. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with valine as the nucleophile . This reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)valine can undergo various chemical reactions, including:

    Oxidation: The amino group in the purine base can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2-amino-9H-purin-6-yl)valine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)valine involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids and enzymes, potentially affecting DNA and RNA synthesis and function. The valine moiety may influence the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

N-(2-amino-9H-purin-6-yl)valine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H4,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGWNLXBZUOGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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